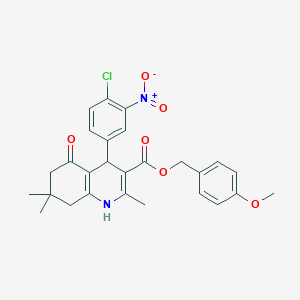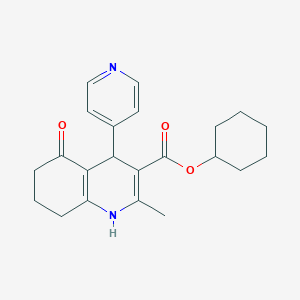
N-(2-methyl-4-nitrophenyl)-beta-D-xylopyranosylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-4-nitrophenyl)-beta-D-xylopyranosylamine, also known as MNX, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MNX is a glycoside derivative of xylose and has been shown to exhibit various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of N-(2-methyl-4-nitrophenyl)-beta-D-xylopyranosylamine is not fully understood. However, studies have suggested that N-(2-methyl-4-nitrophenyl)-beta-D-xylopyranosylamine may inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N-(2-methyl-4-nitrophenyl)-beta-D-xylopyranosylamine has also been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
N-(2-methyl-4-nitrophenyl)-beta-D-xylopyranosylamine has been shown to exhibit various biochemical and physiological effects. N-(2-methyl-4-nitrophenyl)-beta-D-xylopyranosylamine has been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress. Additionally, N-(2-methyl-4-nitrophenyl)-beta-D-xylopyranosylamine has been shown to induce apoptosis and cell cycle arrest in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-methyl-4-nitrophenyl)-beta-D-xylopyranosylamine in lab experiments is its relatively low toxicity compared to other anticancer compounds. Additionally, N-(2-methyl-4-nitrophenyl)-beta-D-xylopyranosylamine has been shown to exhibit selective cytotoxicity towards cancer cells, which may reduce the risk of side effects. However, one limitation of using N-(2-methyl-4-nitrophenyl)-beta-D-xylopyranosylamine in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the study of N-(2-methyl-4-nitrophenyl)-beta-D-xylopyranosylamine. One area of research is the development of N-(2-methyl-4-nitrophenyl)-beta-D-xylopyranosylamine analogues with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2-methyl-4-nitrophenyl)-beta-D-xylopyranosylamine and its potential applications in other disease states. Finally, the development of N-(2-methyl-4-nitrophenyl)-beta-D-xylopyranosylamine-based drug delivery systems may improve its efficacy and reduce potential side effects.
In conclusion, N-(2-methyl-4-nitrophenyl)-beta-D-xylopyranosylamine is a synthetic compound with potential therapeutic applications in cancer research. N-(2-methyl-4-nitrophenyl)-beta-D-xylopyranosylamine has been shown to exhibit various biochemical and physiological effects, including selective cytotoxicity towards cancer cells. However, further research is needed to fully understand the mechanism of action of N-(2-methyl-4-nitrophenyl)-beta-D-xylopyranosylamine and its potential applications in other disease states.
Synthesemethoden
The synthesis of N-(2-methyl-4-nitrophenyl)-beta-D-xylopyranosylamine involves the reaction of 2-methyl-4-nitrophenol with xylose in the presence of a catalyst. The resulting product is then purified through various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-methyl-4-nitrophenyl)-beta-D-xylopyranosylamine has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. N-(2-methyl-4-nitrophenyl)-beta-D-xylopyranosylamine has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(2-methyl-4-nitrophenyl)-beta-D-xylopyranosylamine has been studied for its potential anti-inflammatory and antioxidant properties.
Eigenschaften
IUPAC Name |
2-(2-methyl-4-nitroanilino)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6/c1-6-4-7(14(18)19)2-3-8(6)13-12-11(17)10(16)9(15)5-20-12/h2-4,9-13,15-17H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHGFOSGFLWCOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC2C(C(C(CO2)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-benzyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate](/img/structure/B5136583.png)
![4-methoxy-N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5136591.png)


![2-[2-(dimethylamino)vinyl]-6-methoxy-1-phenyl-1H-indole-3-carbonitrile](/img/structure/B5136625.png)
![5-[(4-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5136652.png)

amine oxalate](/img/structure/B5136663.png)
![ethyl 7-(4-methoxy-3-nitrophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5136673.png)

![2-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]hydrazinecarboxamide](/img/structure/B5136681.png)

![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B5136688.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1H-indole-6-carboxamide](/img/structure/B5136695.png)